HDAC3 Isoform Selectivity: 7,8-Dimethyl Scaffold (D28) vs. Hydrazide Analog (D29)
Compound D28, which incorporates the 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid scaffold, exhibits high selectivity for HDAC3 with an IC50 of 24.45 µM, showing no inhibition of HDAC1, HDAC2, or HDAC6 [1]. In contrast, its hydrazide-bearing analog D29, while more potent against HDAC3 (IC50 = 0.477 µM), also inhibits HDAC1 (IC50 = 32.59 µM) and HDAC2 (IC50 = 183.5 µM), resulting in reduced selectivity [1].
| Evidence Dimension | HDAC isoform selectivity |
|---|---|
| Target Compound Data | D28 (contains 7,8-dimethyl scaffold): HDAC3 IC50 = 24.45 µM; HDAC1,2,6 IC50 > 100 µM (no inhibition) |
| Comparator Or Baseline | D29 (hydrazide analog): HDAC3 IC50 = 0.477 µM; HDAC1 IC50 = 32.59 µM; HDAC2 IC50 = 183.5 µM; HDAC6 IC50 > 1,000 µM |
| Quantified Difference | D28 provides >4-fold selectivity for HDAC3 over other isoforms; D29 exhibits only ~68-fold selectivity for HDAC3 vs. HDAC1 but significant off-target HDAC1/2 inhibition. |
| Conditions | Enzyme inhibition assay using recombinant HDAC isoforms; data from Frontiers in Chemistry, 2022 |
Why This Matters
For researchers developing HDAC3-selective probes or therapeutics, the 7,8-dimethyl scaffold of D28 offers a cleaner selectivity profile, reducing confounding off-target effects and simplifying interpretation of biological results.
- [1] Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
